molecular formula C24H24FN5O3 B2496877 2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 951616-36-7

2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide

Numéro de catalogue: B2496877
Numéro CAS: 951616-36-7
Poids moléculaire: 449.486
Clé InChI: LMCKXCXCNSPDIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide is a potent and selective investigational compound recognized for its high-affinity inhibition of phosphodiesterase type 5 (PDE5). This pyrazolopyrimidinone derivative is structurally related to known PDE5 inhibitors and serves as a critical tool in cardiovascular and smooth muscle research. Its primary research value lies in elucidating the cyclic guanosine monophosphate (cGMP) signaling pathway, where it acts by preventing the degradation of cGMP, thereby potentiating its intracellular effects. Researchers utilize this compound to investigate pathophysiological mechanisms in pulmonary arterial hypertension and to study smooth muscle relaxation in various vascular beds. The inclusion of a 4-fluorobenzyl moiety is a subject of structure-activity relationship (SAR) studies aimed at optimizing selectivity and metabolic stability. This makes it a valuable chemical probe for preclinical research exploring novel therapeutic targets within the nitric oxide-cGMP pathway. All studies must be conducted in vitro or in preclinical models under appropriate biosafety protocols.

Propriétés

IUPAC Name

2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c1-3-16-7-11-19(12-8-16)26-21(31)15-29-20-14-28(4-2)27-22(20)23(32)30(24(29)33)13-17-5-9-18(25)10-6-17/h5-12,14H,3-4,13,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCKXCXCNSPDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H24FN5O3C_{24}H_{24}FN_5O_3 with a molecular weight of approximately 449.5 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC24H24FN5O3C_{24}H_{24}FN_5O_3
Molecular Weight449.5 g/mol
CAS Number1358584-24-3

1. Anti-inflammatory Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, a related study indicated that certain pyrazole derivatives showed moderate to strong inhibitory effects on COX-II with IC50 values ranging from 0.52 to 22.25 μM . The specific compound under discussion may share this mechanism, potentially leading to reduced inflammation in various models.

2. Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through the inhibition of specific kinases involved in cancer progression. Polo-like kinase 1 (Plk1), a target in cancer therapy, has been studied extensively for its role in mitosis and cell proliferation. Compounds with similar scaffolds have shown promising results in inhibiting Plk1 activity, which could be relevant for this compound as well .

Study on COX Inhibition

A comparative study involving pyrazole derivatives found that compounds with similar structures exhibited varying degrees of COX-II inhibition. The highest selectivity was noted for compounds with specific substitutions at the phenyl rings . This suggests that our compound may also demonstrate selective inhibition characteristics.

Anticancer Screening

In vitro assays conducted on related pyrazolo[4,3-d]pyrimidine derivatives indicated significant cytotoxicity against several cancer cell lines. For example, derivatives showed IC50 values below 10 μM against breast and prostate cancer cell lines . While specific data on the discussed compound is limited, the structural similarities imply a potential for anticancer efficacy.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Functional Comparison

Compound Core Structure R6 Substituent R2/R3 Substituents Acetamide Group Key Differences
Target Compound Pyrazolo[4,3-d]pyrimidin-5,7-dione 4-Fluorobenzyl 2-Ethyl N-(4-Ethylphenyl) Optimized lipophilicity and steric bulk for enhanced metabolic stability.
2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide Pyrazolo[4,3-d]pyrimidin-5,7-dione 2-Phenylethyl 3-Methyl, 1-Ethyl N-(4-Fluorobenzyl) Reduced steric bulk at R6; fluorobenzyl acetamide may increase off-target interactions.
2-{[1-Ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Pyrazolo[4,3-d]pyrimidin-7-one 4-Methoxybenzyl 3-Methyl, 1-Ethyl Sulfanyl-linked to 4-fluorophenyl Sulfanyl linker introduces polarity, potentially reducing membrane permeability.

Pharmacological Implications

  • Lipophilicity : The 4-fluorobenzyl group in the target compound enhances lipophilicity compared to the 4-methoxybenzyl analog , favoring better blood-brain barrier penetration.
  • Metabolic Stability : The 4-ethylphenyl acetamide group in the target compound likely reduces oxidative metabolism (due to steric hindrance) relative to the N-(4-fluorobenzyl) group in ’s compound .
  • Target Binding : The 2-ethyl substituent may improve binding pocket occupancy compared to smaller groups (e.g., methyl), as seen in kinase inhibitor SAR studies .

Research Findings and Data Gaps

  • Docking Studies : Computational models suggest that fluorinated aryl groups (e.g., 4-fluorobenzyl) enhance binding affinity to hydrophobic enzyme pockets, as seen in ROCK1 kinase inhibitors .
  • Unresolved Questions : The impact of the 2-ethyl group on off-target kinase inhibition remains uncharacterized. Comparative in vivo efficacy studies are needed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.